Methyl 3-methylbenzo[b]thiophene-2-carboxylate
Overview
Description
Synthesis Analysis
Thiophene derivatives, such as “Methyl 3-methylbenzo[b]thiophene-2-carboxylate”, can be synthesized through various methods including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, such as Methyl 3-methylbenzo[b]thiophene-2-carboxylate, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anti-Inflammatory Drugs
Thiophene derivatives have been proven to be effective anti-inflammatory drugs . They are remarkably effective compounds with respect to their biological and physiological functions .
Anticancer Agents
Thiophene derivatives exhibit many pharmacological properties such as anticancer . Scaffolds based upon 2- or 3-aminobenzo[b]thiophenes have shown great promise in fragment-based drug discovery and in hit identification or lead development .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . They are essential heterocyclic compounds and show a variety of properties and applications .
Material Science
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They also play a significant role in the fabrication of organic light-emitting diodes (OLEDs) .
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the development of organic field-effect transistors (OFETs) . These are a type of field-effect transistor using an organic semiconductor in its channel .
Agrochemicals
Methyl 3-methylbenzo[b]thiophene-2-carboxylate is an important raw material and intermediate used in the synthesis of agrochemicals .
Dyestuffs
This compound is also used in the synthesis of dyestuffs . These are substances that impart color to a material .
Mechanism of Action
Biochemical Pathways
Thiophene derivatives, in general, have been shown to exhibit a variety of biological effects, suggesting that they may interact with multiple biochemical pathways
Action Environment
The action, efficacy, and stability of Methyl 3-methylbenzo[b]thiophene-2-carboxylate can be influenced by various environmental factors . These factors can include pH, temperature, presence of other chemicals, and biological factors such as the presence of specific enzymes or proteins. Understanding these influences is crucial for optimizing the use of the compound and predicting its behavior in different environments.
properties
IUPAC Name |
methyl 3-methyl-1-benzothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2S/c1-7-8-5-3-4-6-9(8)14-10(7)11(12)13-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBXIMKCWBPTDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20296367 | |
Record name | methyl 3-methylbenzo[b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20296367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3133-81-1 | |
Record name | 3133-81-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108971 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 3-methylbenzo[b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20296367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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